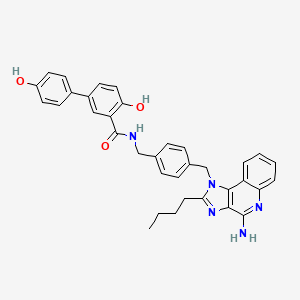
IMD-biphenylC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMD-biphenylC is a novel imidazoquinolinone dimer that functions as an NF-κB immunomodulator. This compound effectively inhibits tumor proliferation while inducing minimal systemic inflammation with reduced adjuvant toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IMD-biphenylC involves the formation of an imidazoquinolinone dimer. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the coupling of imidazoquinolinone derivatives under controlled conditions to form the dimer structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are synthesized in specialized laboratories with stringent quality control measures to ensure purity and consistency. The production process may involve multiple steps, including purification and characterization, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: IMD-biphenylC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly electrophilic substitution, can occur on the aromatic rings of the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the biphenyl structure .
Scientific Research Applications
IMD-biphenylC has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of imidazoquinolinone dimers and their interactions with other molecules.
Biology: The compound is investigated for its immunomodulatory effects, particularly its ability to modulate NF-κB signaling pathways.
Medicine: this compound shows promise in cancer therapy due to its ability to inhibit tumor proliferation with minimal systemic inflammation.
Industry: The compound’s unique properties make it a valuable tool in the development of new therapeutic agents and immunomodulators
Mechanism of Action
IMD-biphenylC exerts its effects primarily through the modulation of the NF-κB signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound reduces the expression of genes involved in inflammation and tumor proliferation. The compound interacts with specific molecular targets within the NF-κB pathway, leading to its immunomodulatory and anti-tumor effects .
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound that also inhibits NF-κB and has anti-tumor properties.
Diethylmaleate: A glutathione-depleting compound that inhibits NF-κB.
Diallyl disulfide: Known for its antitumor effects and ability to inhibit NF-κB.
Uniqueness of IMD-biphenylC: this compound stands out due to its dual-action as an NF-κB immunomodulator and its ability to induce minimal systemic inflammation with reduced adjuvant toxicity. This makes it a promising candidate for therapeutic applications where minimizing side effects is crucial .
Properties
Molecular Formula |
C35H33N5O3 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-5-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O3/c1-2-3-8-31-39-32-33(27-6-4-5-7-29(27)38-34(32)36)40(31)21-23-11-9-22(10-12-23)20-37-35(43)28-19-25(15-18-30(28)42)24-13-16-26(41)17-14-24/h4-7,9-19,41-42H,2-3,8,20-21H2,1H3,(H2,36,38)(H,37,43) |
InChI Key |
CIUMAEKVVCPSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)C5=CC=C(C=C5)O)O)C6=CC=CC=C6N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
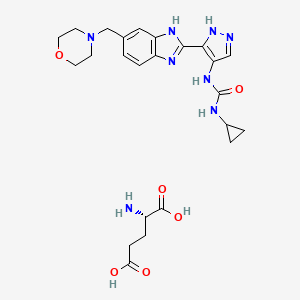

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
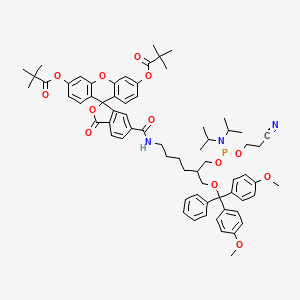
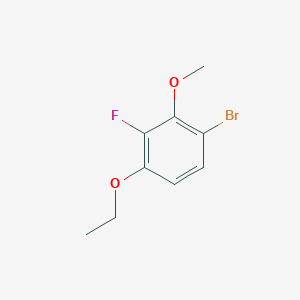
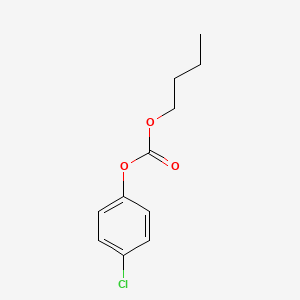
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
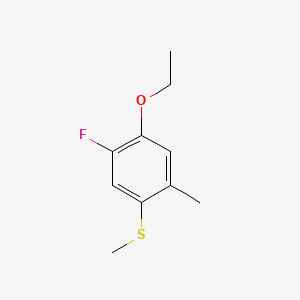
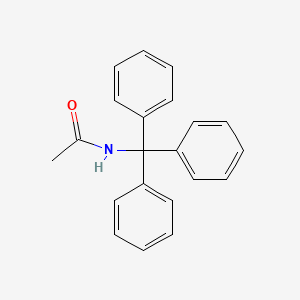


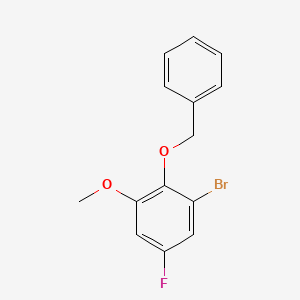
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
